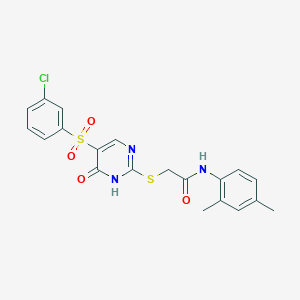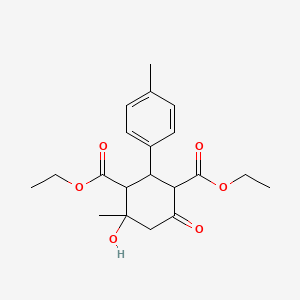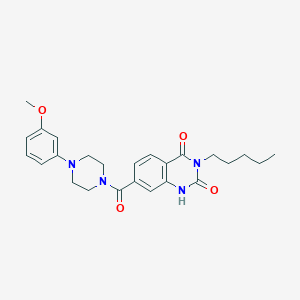
5-(2-(5-(benzylthio)-1,3,4-oxadiazol-2-yl)ethyl)-6-methylpyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-(5-(benzylthio)-1,3,4-oxadiazol-2-yl)ethyl)-6-methylpyrimidine-2,4(1H,3H)-dione is a compound of interest in both pharmaceutical and biochemical fields
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-(5-(benzylthio)-1,3,4-oxadiazol-2-yl)ethyl)-6-methylpyrimidine-2,4(1H,3H)-dione typically involves multiple steps:
Formation of Benzylthio-1,3,4-oxadiazole: : Starting from benzyl hydrazine and an appropriate acid chloride, the 1,3,4-oxadiazole ring is formed via cyclization.
Subsequent Alkylation: : The oxadiazole derivative undergoes alkylation with an ethyl bromide derivative to introduce the ethyl spacer.
Pyrimidine Ring Formation: : The final step involves reacting this intermediate with a methylated pyrimidine derivative under specific conditions to yield the final compound.
Industrial Production Methods
Industrial production may leverage continuous flow processes to enhance reaction efficiency and yield:
Catalytic processes: : Use of solid catalysts to expedite reactions.
Microwave-assisted synthesis: : To reduce reaction times and improve yields.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation and Reduction: : This compound can undergo redox reactions particularly at the sulfur moiety.
Substitution: : The benzylthio group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: : Such as potassium permanganate.
Reducing agents: : Like sodium borohydride.
Substituents: : Using halogenated reagents under controlled temperatures.
Major Products Formed
Oxidation: : Can lead to the formation of sulfoxides and sulfones.
Reduction: : Results in the formation of thiols or corresponding hydrocarbons.
Substitution: : Yields various benzyl derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound serves as a precursor for developing other biologically active molecules.
Biology and Medicine
Antimicrobial Activity: : The oxadiazole ring is known for its antimicrobial properties.
Cancer Research: : Pyrimidine derivatives have been studied for their role in cancer treatment.
Industry
Material Science: : Potential use in creating polymers and advanced materials.
Mécanisme D'action
The mechanism by which 5-(2-(5-(benzylthio)-1,3,4-oxadiazol-2-yl)ethyl)-6-methylpyrimidine-2,4(1H,3H)-dione exerts its effects depends on its interaction with specific molecular targets:
Molecular Targets: : Enzymes involved in DNA replication and repair.
Pathways Involved: : May interfere with nucleotide biosynthesis pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(2-(5-(benzylthio)-1,3,4-oxadiazol-2-yl)ethyl)-pyrimidine-2,4(1H,3H)-dione: : Similar structure but lacks the methyl group, which may alter its biological activity.
5-(2-(4-(benzylthio)-1,3,4-thiadiazol-2-yl)ethyl)-6-methylpyrimidine-2,4(1H,3H)-dione: : Thiadiazole instead of oxadiazole, resulting in different chemical properties.
Uniqueness
The combination of oxadiazole and pyrimidine in this compound provides a unique scaffold for further modifications, offering a variety of derivatives with potentially useful biological activities.
There you have it—a detailed look at 5-(2-(5-(benzylthio)-1,3,4-oxadiazol-2-yl)ethyl)-6-methylpyrimidine-2,4(1H,3H)-dione. Hope you find this informative!
Propriétés
IUPAC Name |
5-[2-(5-benzylsulfanyl-1,3,4-oxadiazol-2-yl)ethyl]-6-methyl-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3S/c1-10-12(14(21)18-15(22)17-10)7-8-13-19-20-16(23-13)24-9-11-5-3-2-4-6-11/h2-6H,7-9H2,1H3,(H2,17,18,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQGFPVSMHNPDCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)CCC2=NN=C(O2)SCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Tert-butyl 3-oxo-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B2599983.png)
![2-({1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]piperidin-4-yl}methyl)-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2599985.png)




![3-(3,5-Dimethylisoxazol-4-yl)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)propan-1-one](/img/structure/B2599993.png)
![(1S,3R)-3-[(5-Methylpyridin-2-yl)amino]cyclohexane-1-carboxylic acid](/img/structure/B2599994.png)

![4-chloro-2-{(E)-[(4-ethoxyphenyl)imino]methyl}phenol](/img/structure/B2599997.png)




